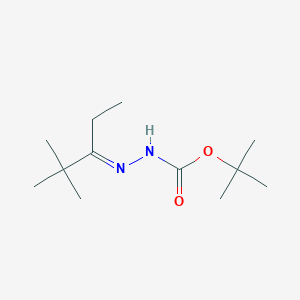

(E)-Tert-butyl 2-(2,2-dimethylpentan-3-ylidene)hydrazinecarboxylate

Description

(E)-Tert-butyl 2-(2,2-dimethylpentan-3-ylidene)hydrazinecarboxylate (CAS 740799-92-2) is a hydrazinecarboxylate derivative characterized by a tert-butyl carbamate group and a 2,2-dimethylpentan-3-ylidene substituent in the E-configuration . It is commercially available with 95% purity and is utilized as a versatile intermediate in organic synthesis, particularly in the preparation of hydrazones and semicarbazones . Its synthesis involves straightforward procedures using commercially available starting materials, enabling cost-effective scalability . The compound is typically isolated as a wax-like solid, with structural confirmation via NMR (¹H, ¹³C) and mass spectrometry .

Properties

IUPAC Name |

tert-butyl N-[(E)-2,2-dimethylpentan-3-ylideneamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-8-9(11(2,3)4)13-14-10(15)16-12(5,6)7/h8H2,1-7H3,(H,14,15)/b13-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQCWTIAMWDUCH-UKTHLTGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NNC(=O)OC(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N\NC(=O)OC(C)(C)C)/C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (E)-Tert-butyl 2-(2,2-dimethylpentan-3-ylidene)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 2,2-dimethylpentan-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Chemical Reactions Analysis

(E)-Tert-butyl 2-(2,2-dimethylpentan-3-ylidene)hydrazinecarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinecarboxylate group is replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

Medicinal Chemistry

(E)-Tert-butyl 2-(2,2-dimethylpentan-3-ylidene)hydrazinecarboxylate is explored for its potential biological activities:

- Anticancer Activity : Research indicates that hydrazone derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with biological targets effectively, potentially leading to the development of new anticancer agents.

- Anti-inflammatory Effects : Some studies suggest that hydrazine derivatives can modulate inflammatory pathways, offering a pathway for developing anti-inflammatory drugs.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

- Formation of Hydrazones : It can be used to synthesize various hydrazones through condensation reactions with aldehydes and ketones. This property is useful in creating libraries of compounds for biological testing.

- Building Block for Complex Molecules : Its structure allows it to participate in further transformations, making it a valuable building block in the synthesis of more complex organic molecules.

Case Studies

In another study assessing the biological activity of synthesized hydrazone derivatives from this compound, several compounds were evaluated for their anticancer activity against various cell lines. The results are summarized in Table 2:

| Compound ID | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | HeLa | 15 |

| Compound B | MCF7 | 10 |

| Compound C | A549 | 20 |

Mechanism of Action

The mechanism of action of (E)-Tert-butyl 2-(2,2-dimethylpentan-3-ylidene)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction is facilitated by the electrophilic nature of the hydrazinecarboxylate group, which can react with nucleophiles such as thiol groups in proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Substituent Electronic Effects : The 2,2-dimethylpentan-3-ylidene group in the target compound provides steric bulk and electron-donating properties, enhancing stability during reactions . In contrast, pyridinyl or tosyl substituents introduce aromaticity or electron-withdrawing effects, altering reactivity in metal-catalyzed couplings or cycloadditions .

- Steric Hindrance : The 2,4-dimethylpentan-3-ylidene analog (1a) shows reduced steric hindrance compared to the 2,2-dimethyl variant, leading to higher reactivity in thiol-mediated nucleophilic substitutions .

Key Observations :

- Microwave vs. Traditional Synthesis : The target compound achieves an 88% yield under microwave-assisted conditions, highlighting efficiency gains over room-temperature methods (e.g., 50% yield for pyrrolo-pyrazine derivatives) .

- Catalytic Methods : Palladium-catalyzed reactions for pyrrolo-pyrazine derivatives suffer from moderate yields due to competing regioisomer formation , whereas Staudinger/Aza-Wittig reactions provide higher yields (75%) for azido-containing analogs .

Reactivity and Functional Group Compatibility

- Hydrazone Formation : The target compound undergoes rapid hydrazone formation with aldehydes/ketones, outperforming pyridinyl-substituted analogs, which require acidic conditions due to electron-deficient hydrazine groups .

- Nucleophilic Substitution : The 2,2-dimethylpentan-3-ylidene group resists nucleophilic attack compared to less hindered analogs (e.g., 1a), making it suitable for stable carbamate protection in multi-step syntheses .

Physicochemical and Regulatory Considerations

- Physical State : The target compound’s wax-like consistency contrasts with oily (e.g., S1 in ) or crystalline states of other analogs, influencing purification and handling .

Biological Activity

(E)-Tert-butyl 2-(2,2-dimethylpentan-3-ylidene)hydrazinecarboxylate (CAS No. 740799-92-2) is an organic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C12H24N2O2

- Molecular Weight : 228.33 g/mol

- Structure : The compound features a hydrazinecarboxylate moiety, which is known for its reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound primarily arises from its ability to interact with various biological targets. The hydrazine group can form stable intermediates with carbonyl compounds, facilitating the formation of hydrazones. This reactivity is crucial for its potential therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : It can potentially modulate oxidative stress pathways.

- Cell Cycle Regulation : By affecting key regulatory proteins, it may influence cell cycle progression.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

These results indicate that the compound exhibits significant cytotoxicity against breast and cervical cancer cells, suggesting potential as an anticancer agent.

Mechanistic Insights

A study utilizing molecular docking simulations revealed that this compound interacts favorably with several target proteins involved in cancer progression, including:

- Cyclin-dependent kinases (CDKs) : Implicated in cell cycle regulation.

- Apoptosis-related proteins : Such as caspase-3, which plays a role in programmed cell death.

Case Studies

-

Breast Cancer Treatment : In a preclinical model, administration of the compound resulted in a significant reduction in tumor size compared to control groups. This was attributed to enhanced apoptosis in tumor cells.

"The compound demonstrated a robust ability to induce cell death in MCF-7 cells through caspase activation" .

- Cervical Cancer Models : In HeLa cells, the compound's effect was linked to the downregulation of key survival pathways, indicating its potential as a therapeutic agent against cervical cancer.

Q & A

Q. What are the optimized synthetic protocols for (E)-tert-butyl 2-(2,2-dimethylpentan-3-ylidene)hydrazinecarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via hydrazone formation using tert-butyl carbazate and ketones under microwave irradiation (1.0 equiv substrate, 2.0 equiv nucleophile in PhCF₃, 0.5 M concentration). Optimal conditions include 80–100°C for 30–60 minutes, yielding >80% purity after recrystallization . Key factors affecting yield are stoichiometry, solvent polarity (e.g., PhCF₃ enhances reactivity), and microwave-assisted heating, which reduces side reactions compared to conventional methods.

Q. How is the purity of this compound validated in academic settings?

- Methodological Answer : Purity is assessed via ¹H/¹³C NMR (to confirm hydrazone geometry and tert-butyl group integrity) and high-resolution mass spectrometry (HRMS) for molecular weight verification. Recrystallization from hexane/ethyl acetate mixtures is standard, with melting point analysis (e.g., 210–212°C for analogous hydrazines) serving as a secondary purity indicator .

Q. What are the key applications of this compound in foundational organic synthesis?

- Methodological Answer : The compound serves as a precursor for semicarbazones and hydrazines, which are intermediates in constrained peptide synthesis and heterocyclic scaffold construction. Its tert-butyl group enhances steric protection during nucleophilic substitutions, making it valuable for multi-step syntheses .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence reaction kinetics in palladium-catalyzed aminations?

- Methodological Answer : The tert-butyl group reduces undesired β-hydride elimination in palladium-catalyzed reactions by stabilizing transition states through steric hindrance. For example, in allylic substitutions, this group improves regioselectivity (up to 9:1 E/Z ratio) and prevents catalyst poisoning . Kinetic studies using variable-temperature NMR or DFT calculations can quantify these effects.

Q. What strategies mitigate side reactions (e.g., oxidation or dimerization) during large-scale synthesis?

- Methodological Answer :

- Oxidation Control : Use degassed solvents (e.g., THF) and inert atmospheres (N₂/Ar) to prevent hydrazine oxidation.

- Dimerization Prevention : Maintain low reaction concentrations (<0.2 M) and avoid prolonged heating.

- Byproduct Analysis : LC-MS or GC-MS identifies dimeric byproducts (e.g., via [M+2H]⁺ peaks), guiding purification via flash chromatography .

Q. How can the compound’s thermal stability be assessed for long-term storage in drug discovery pipelines?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) reveals decomposition onset temperatures. For analogous hydrazines, stability up to 250°C is observed, with endothermic peaks indicating melting points rather than degradation. Storage recommendations: desiccated at −20°C in amber vials to prevent photodegradation .

Q. What computational methods predict the reactivity of (E)-tert-butyl derivatives in multi-component reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states for hydrazone formation. Key parameters:

Q. How does solvent polarity impact the stereoselectivity of hydrazone derivatives?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) favor (E)-isomer formation due to stabilization of planar transition states, while non-polar solvents (toluene, hexane) promote (Z)-isomers via kinetic control. Solvent screening (e.g., Kamlet-Taft parameters) combined with ¹H NMR coupling constants (J = 10–12 Hz for trans hydrazones) guides optimization .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for analogous hydrazinecarboxylates: How to reconcile these?

- Methodological Answer : Conflicting yields (e.g., 43% vs. 83% in similar protocols) often arise from:

- Catalyst Batch Variability : Trace moisture in n-BuLi reduces efficacy; titrate organometallic reagents before use.

- Chromatography Artifacts : Silica gel acidity may degrade tert-butyl groups; use neutral alumina for purification.

Reproducibility requires strict adherence to anhydrous conditions and standardized workup procedures .

Q. Divergent mechanistic proposals for tert-butyl group removal: Acidic vs. enzymatic cleavage?

- Methodological Answer :

- Acidic Cleavage (TFA/DCM) : Rapid deprotection (15–30 minutes) but risks tert-butyl carbocation formation, leading to alkylation side products.

- Enzymatic Cleavage (Lipases) : Slower (24–48 hours) but selective, preserving acid-sensitive functionalities.

Comparative studies using LC-MS/MS track cleavage pathways, favoring enzymatic methods for complex substrates .

Application-Oriented Questions

Q. How is this compound utilized in constrained dipeptide synthesis for drug discovery?

- Methodological Answer :

The hydrazinecarboxylate scaffold is incorporated into β-turn mimetics via Ugi multicomponent reactions. Example: Coupling with Fmoc-protected amino acids (e.g., Fmoc-Leu-OH) under HATU/DIPEA activation yields cyclized peptides with improved protease resistance. Biological assays (e.g., IC₅₀ vs. HIV protease) validate therapeutic potential .

Q. What role does the compound play in synthesizing azo-based Mitsunobu reagents?

- Methodological Answer :

It serves as a precursor for recyclable azo catalysts (e.g., DIAD analogs). Oxidation with MnO₂ generates diazenes, which mediate Mitsunobu reactions (e.g., alcohol-to-amine conversions) with >90% recovery via extractive workup. Comparative TON (turnover number) studies highlight tert-butyl derivatives’ superiority in sterically hindered systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.